2-Methylazulene

Übersicht

Beschreibung

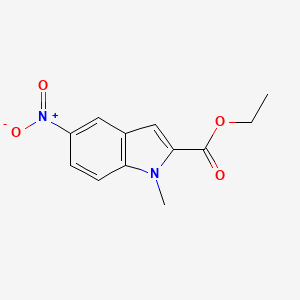

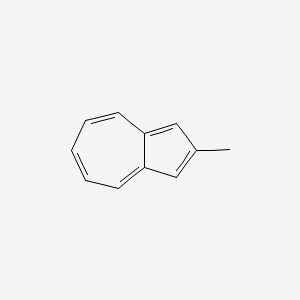

2-Methylazulene is a chemical compound with the molecular formula C11H10 . It is a derivative of azulene, a non-alternating 10π electron aromatic compound .

Synthesis Analysis

The synthesis of this compound probes involves transforming tropolone into a lactone, which is subjected to an [8+2] cycloaddition reaction to yield this compound as the core ring of the probe .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C11H10, average mass 142.197 Da, and monoisotopic mass 142.078247 Da .Chemical Reactions Analysis

This compound derivatives, possessing electron-withdrawing substituents, undergo condensation reaction with benzaldehyde, yielding 2-styrylazulene derivatives . 2-Formylazulene derivatives were obtained in good yields by the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage of intermediately formed enamines with NaIO4 .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 242.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±0.8 kJ/mol, a flash point of 93.6±8.9 °C, and an index of refraction of 1.617 .Wissenschaftliche Forschungsanwendungen

Synthese von 2-Formyl- und 2-Ethynylazulenen

2-Methylazulene kann als Ausgangsmaterial für die Synthese von 2-Formyl- und 2-Ethynylazulenen verwendet werden . Die 2-Formylazulenderivate werden in guten Ausbeuten durch die Reaktion von 2-Methylazulenen mit N,N-Dimethylformamiddimethylacetal erhalten, gefolgt von oxidativer Spaltung der intermediär gebildeten Enamine mit NaIO4 .

Herstellung von trans-1-(Azulen-1-yl)-2-(Azulen-2-yl)ethylenderivat

In einem 2-Methylazulenderivat mit einer Formylgruppe an der 1-Position wurde durch Behandlung mit Natriummethoxid eine Selbstkondensationsreaktion beobachtet, die ein trans-1-(Azulen-1-yl)-2-(Azulen-2-yl)ethylenderivat lieferte .

Palladium-katalysierte Kreuzkupplungsreaktionen

Die Reaktivität von 1-Iodazulen mit 2-Formylfunktion gegenüber palladiumkatalysierten Kreuzkupplungsreaktionen wurde ebenfalls untersucht .

Kondensationsreaktion mit Benzaldehyd

2-Methylazulenderivate, die elektronenziehende Substituenten wie Alkoxycarbonyl- oder Cyanogruppe an den 1- und/oder 3-Positionen tragen, waren reaktiv für die Kondensationsreaktion mit Benzaldehyd in Gegenwart von Natriumalkoholat, wobei 2-Styrylazulenderivate gebildet wurden .

Bildung von Meisenheimer-Komplexen

Das starke nukleophile Reagenz MeLi erzeugt im ersten Schritt die Meisenheimer-Komplexe durch Addition eines Methylanions an die Doppelbindungen des Siebenrings .

Synthese von Azulen-substituierten α-Hydroxyketonen, Diketonen, Iminen, Hydrazonen, Alkenen, Alkinen und heterocyclischen Verbindungen

2-Formylazulenderivate, die aus this compound synthetisiert werden können, sind vielseitige Ausgangsmaterialien, die in Azulen-substituierte α-Hydroxyketone, Diketone, Imine, Hydrazone, Alkene, Alkine und heterocyclische Verbindungen umgewandelt werden können .

Safety and Hazards

Wirkmechanismus

Target of Action

2-Methylazulene is a derivative of azulene, an aromatic hydrocarbon It’s known that this compound derivatives, possessing electron-withdrawing substituents such as alkoxycarbonyl or cyano group at the 1- and/or 3-positions, are reactive .

Mode of Action

The mode of action of this compound involves its interaction with its targets. For instance, this compound derivatives undergo a condensation reaction with benzaldehyde in the presence of sodium alkoxide, yielding 2-styrylazulene derivatives . This reaction can be influenced by the presence of electron-withdrawing substituents at the 1- and/or 3-positions .

Biochemical Pathways

Azulene and its derivatives, including this compound, have been found to exert anti-inflammatory effects through complex interactions with biological pathways . One key mechanism involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .

Result of Action

The result of the action of this compound is the production of 2-styrylazulene derivatives from a condensation reaction with benzaldehyde . These derivatives can be further transformed into various functional azulene derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of sodium alkoxide and benzaldehyde is necessary for the condensation reaction to occur . Additionally, the presence of electron-withdrawing substituents at the 1- and/or 3-positions of this compound derivatives can influence the reactivity of the compound .

Biochemische Analyse

Biochemical Properties

It is known that azulene derivatives, including 2-Methylazulene, have unique chemical structures that could potentially interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Azulene derivatives have been shown to possess interesting biological properties, suggesting that this compound could potentially influence cell function .

Molecular Mechanism

It is known that azulene derivatives can undergo various chemical transformations, suggesting that this compound could potentially interact with biomolecules at the molecular level .

Temporal Effects in Laboratory Settings

Azulene derivatives have been used in various chemical transformations, suggesting that this compound could potentially exhibit changes over time in laboratory settings .

Metabolic Pathways

Azulene derivatives are known to undergo various chemical transformations, suggesting that this compound could potentially be involved in certain metabolic pathways .

Transport and Distribution

Given the chemical properties of azulene derivatives, it is possible that this compound could interact with certain transporters or binding proteins .

Subcellular Localization

Given the chemical properties of azulene derivatives, it is possible that this compound could be directed to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

2-methylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-7-10-5-3-2-4-6-11(10)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCFBHGCJAIXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456070 | |

| Record name | 2-methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

769-86-8 | |

| Record name | 2-methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 2-styrylazulene derivatives be synthesized using 2-methylazulene?

A1: this compound derivatives, particularly those with electron-withdrawing groups like alkoxycarbonyl or cyano groups at the 1- and/or 3-positions, readily undergo condensation reactions with benzaldehyde in the presence of sodium alkoxide. This reaction yields 2-styrylazulene derivatives. [, ]. 2-Styrylazulene itself can be obtained by removing the substituents from the 2-styrylazulene derivative. []

Q2: Can this compound be used to synthesize azuleno[1,2-c]thiophenes?

A2: Yes, a simple method utilizes 1-acyl-2-(bromomethyl)azulene, synthesized from this compound via acylation and bromination, as a starting material. Reacting this compound with thioamides efficiently produces azuleno[1,2-c]thiophenes. []

Q3: Is there a way to synthesize 2-formylazulene derivatives from this compound?

A3: Two main approaches exist:

Q4: What happens when dimethyl this compound-1,3-dicarboxylate reacts with p-nitroso-N,N-dimethylaniline?

A4: In the presence of NaOR (R=Me or Et), this reaction forms 3-alkoxycarbonyl-2-[p-(dimethylamino)phenyliminomethyl]azulene-1-carboxylic acids. These products can be hydrolyzed with hydrochloric acid to yield 3-alkoxycarbonyl-2-formylazulene-1-carboxylic acids. Furthermore, acetylation of 2-formylazulene-1-carboxylic acids with acetic anhydride produces five-membered lactol acetates. []

Q5: Can this compound derivatives be used to synthesize bicyclic azulene compounds?

A5: Yes, researchers have successfully synthesized bicyclic azulene compounds like ethyl 4-(cyanoethoxycarbonylmethyl)-2-methylazulene-1-carboxylate (2) and ethyl 4-(cyanoethoxycarbonylmethyl)azulene-1-carboxylate (3) starting from this compound derivatives. For example, compound (2) was synthesized starting from ethyl 4-chloro-2-methylazulene-1-carboxylate. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C11H10, and its molecular weight is 142.20 g/mol.

Q7: How is the structure of this compound derivatives confirmed?

A7: Various spectroscopic techniques are employed to characterize these compounds, including Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV-vis), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For instance, in the study on the synthesis of 5-cyano-4-ethoxy-1-ethoxycarbonyl-2-methylazuleno[1,8-b,c]pyran, all new compounds were characterized using these spectroscopic methods []. Furthermore, X-ray crystallography can provide definitive structural information, as demonstrated in the same study where the structure of 5-cyano-4-ethoxy-1-ethoxycarbonyl-2-methylazuleno[1,8-b,c]pyran was confirmed by X-ray crystallography [].

Q8: Is this compound thermally stable? What happens when it is heated?

A8: this compound, like other azulene compounds, undergoes thermal rearrangement to form naphthalene derivatives. This process is catalyzed by methyl radicals, suggesting a radical mechanism. Interestingly, this compound yields both 1-methylnaphthalene and 2-methylnaphthalene, highlighting the complexity of the rearrangement process. [, , ]

Q9: What influences the regioselectivity of the azulene-to-naphthalene rearrangement?

A9: The rearrangement is proposed to occur through a series of radical-mediated steps: a radical attacks the seven-membered ring, followed by migration of the attacked carbon and its substituent into the five-membered ring, and finally, loss of a radical, hydrogen atom, or methyl group to form the naphthalene product. The exact mechanism and factors influencing the final position of carbons and substituents in the naphthalene ring are not fully understood, leading to the observed regioisomers in some cases. [, ]

Q10: Are there any potential applications for this compound derivatives in medicinal chemistry?

A10: Research suggests that this compound can serve as a scaffold for developing Positron Emission Tomography (PET) probes targeting cyclooxygenase-2 (COX2), an enzyme overexpressed in certain cancers. While further research is needed, these findings highlight the potential of this compound derivatives for cancer imaging. [, ]

Q11: Can this compound derivatives be used in polymer chemistry?

A11: Yes, bridged zirconocenes incorporating this compound units in their structure have been investigated for olefin polymerization. These complexes, when activated, demonstrate high catalytic activity in the polymerization of propene, yielding isotactic polypropylene. This highlights the potential of incorporating this compound into ligands for designing catalysts. []

Q12: Have computational methods been used to study this compound and its derivatives?

A12: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the effect of substituents on the X–H (X=CH2, NH, O) bond dissociation energies of this compound derivatives. These calculations provided insights into how substituents influence the reactivity and stability of these compounds. []

Q13: Have theoretical studies provided insights into the azulene-to-naphthalene rearrangement?

A13: Yes, DFT calculations have been used to explore the energy landscape of the azulene-to-naphthalene rearrangement. These studies suggest that radical-promoted mechanisms, such as the methylene walk and spiran pathways, are more favorable than intramolecular pathways at temperatures typically used in experimental conditions. This theoretical understanding helps to rationalize the observed product distributions in the thermolysis of azulene derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624965.png)